![molecular formula C20H21ClN2O B2402243 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone CAS No. 2034357-28-1](/img/structure/B2402243.png)
2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone, also known as CERC-501, is a small molecule drug that has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. In
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone is related to a class of chemicals synthesized for various research purposes. For instance, a compound with a similar structure, 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone, has been synthesized through condensation reactions, with its structure confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry (Bawa, Tonk, Chawla, Kumar, & Afzal, 2011). This highlights the importance of such compounds in understanding chemical synthesis and structure.
Application in Antimicrobial Research
- Compounds with a similar structural framework have shown potential in antimicrobial research. For example, the synthesis of certain pyrimidine-azetidinone analogues demonstrated antimicrobial activity against various bacterial and fungal strains, indicating their potential as a basis for developing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Role in Medicinal Chemistry
- In medicinal chemistry, compounds like 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone are often synthesized and analyzed for their biological properties. For example, a series of 3-heteroarylthioquinoline derivatives, which share structural similarities, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and cytotoxic effects, showing significant activity and low toxicity (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Exploration in Heterocyclic Chemistry
- The exploration of heterocyclic chemistry, particularly in synthesizing compounds with azetidinone and isoquinoline moieties, is a significant area of research. These compounds are often studied for their structural characteristics and potential pharmacological applications, as seen in various research efforts focusing on synthesizing and characterizing novel heterocyclic compounds (Hui, Dong, Xu, Zhang, Wang, & Gong, 2000).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-8-4-3-6-16(19)11-20(24)23-13-18(14-23)22-10-9-15-5-1-2-7-17(15)12-22/h1-8,18H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABPTPKLAXETH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone |
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